REACTION_CXSMILES
|
[C:1]1(CCCC([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C[O:15][C:16]([C:18]1C=CC(O)=[CH:20][CH:19]=1)=[O:17].C(OC(C1C=CC(O)=CC=1)=O)CC.P(=O)(O)(O)O>O>[C:1]1([O:17][C:16](=[O:15])[CH2:18][CH2:19][CH3:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium 4-phenylbutyrate
|
Quantity
|
5.739 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(=O)C1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
149.061 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
98 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
continually stirred at 400 rpm for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
CUSTOM
|
Details
|
2% Stabileze QM™ (prepared
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
STIRRING
|
Details
|
stirring at 70° C.
|
Type
|
CUSTOM
|
Details
|
to form a paste
|
Type
|
TEMPERATURE
|
Details
|
cooling at room temperature)
|
Type
|
ADDITION
|
Details
|
was added into the mixture
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirred at 600 rpm for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |